molecular formula C18H13ClFN3O2 B6749417 3-[2-(2-Chloro-6-fluorophenyl)-3-oxopiperazine-1-carbonyl]benzonitrile

3-[2-(2-Chloro-6-fluorophenyl)-3-oxopiperazine-1-carbonyl]benzonitrile

Cat. No.: B6749417
M. Wt: 357.8 g/mol
InChI Key: GDLNPQVXVXUOQJ-UHFFFAOYSA-N
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Description

This compound acts on the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which plays a crucial role in regulating the transport of chloride ions across cell membranes.

Properties

IUPAC Name

3-[2-(2-chloro-6-fluorophenyl)-3-oxopiperazine-1-carbonyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c19-13-5-2-6-14(20)15(13)16-17(24)22-7-8-23(16)18(25)12-4-1-3-11(9-12)10-21/h1-6,9,16H,7-8H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLNPQVXVXUOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the scalability of the Suzuki–Miyaura coupling reaction makes it a viable option for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Chloro-6-fluorophenyl)-3-oxopiperazine-1-carbonyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the piperazine ring.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

3-[2-(2-Chloro-6-fluorophenyl)-3-oxopiperazine-1-carbonyl]benzonitrile has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on ion channels and transporters in cellular models.

    Medicine: Investigated for its potential therapeutic applications in treating cystic fibrosis by inhibiting the CFTR protein.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The compound exerts its effects by binding to a specific site on the CFTR protein, inhibiting its activity. CFTR is a chloride ion channel that regulates the transport of chloride ions across cell membranes. By binding to the regulatory domain of the CFTR protein, the compound prevents the opening of the chloride ion channel, leading to increased hydration of airway surfaces and improved mucociliary clearance.

Comparison with Similar Compounds

Similar Compounds

    VX-770 (Ivacaftor): Another CFTR potentiator used in the treatment of cystic fibrosis.

    VX-809 (Lumacaftor): A CFTR corrector that helps in the proper folding of the CFTR protein.

    GLPG1837: A CFTR potentiator under investigation for its therapeutic potential.

Uniqueness

3-[2-(2-Chloro-6-fluorophenyl)-3-oxopiperazine-1-carbonyl]benzonitrile is unique due to its specific inhibitory action on the CFTR protein, making it a valuable tool in cystic fibrosis research. Unlike other compounds that may act as potentiators or correctors, this compound directly inhibits the CFTR protein, providing a different approach to modulating its activity.

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